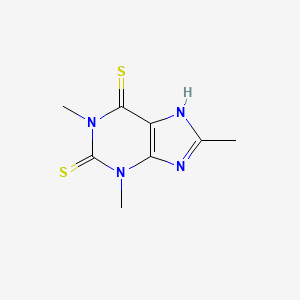
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the methylation of purine derivatives under controlled conditions. The reaction often involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale methylation processes using automated reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include various purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The reactions are often carried out in solvents such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Applications De Recherche Scientifique
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various purine derivatives. It is also used in studying the reactivity and properties of purine compounds.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in purine metabolism, altering their activity and affecting cellular processes.
Pathways Involved: The compound influences pathways related to nucleotide synthesis and degradation, impacting DNA and RNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3,7-Trimethylxanthine (caffeine) and 1,3-Dimethylxanthine (theophylline) share structural similarities with this compound.
Uniqueness: Unlike caffeine and theophylline, this compound has unique methylation patterns and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N4S2 |
|---|---|
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
1,3,8-trimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
Clé InChI |
UPXJMVIBHHLXHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


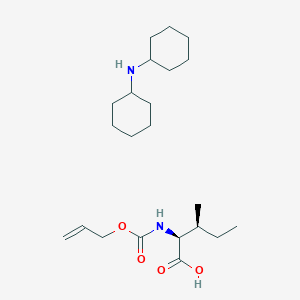
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
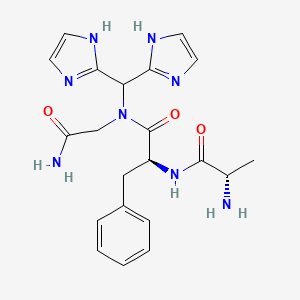
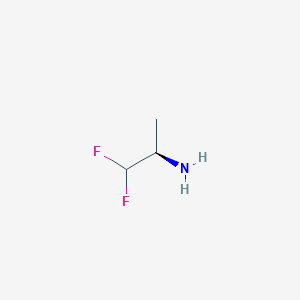

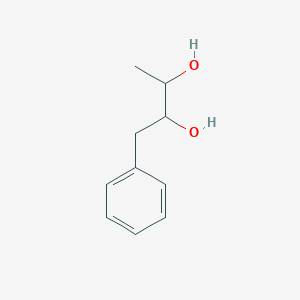
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
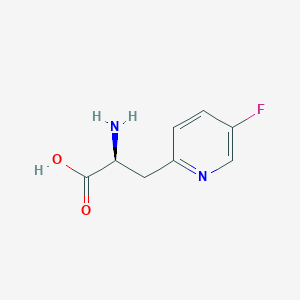


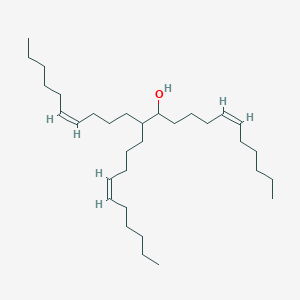
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
